Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate

Catalog No.
S2776440
CAS No.
442564-30-9
M.F
C20H19ClN2O2
M. Wt
354.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylq...

CAS Number

442564-30-9

Product Name

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate

IUPAC Name

ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.83

InChI

InChI=1S/C20H19ClN2O2/c1-4-25-20(24)14-8-9-18-15(11-14)19(10-12(2)22-18)23-17-7-5-6-16(21)13(17)3/h5-11H,4H2,1-3H3,(H,22,23)

InChI Key

MIOWIWFNAJPKNA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=C(C(=CC=C3)Cl)C

solubility

not available

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate is an organic compound that belongs to the class of aminocarboxylic acid esters. Its molecular formula is C20H19ClN2O2, and it has a molar mass of approximately 354.83 g/mol. The compound features a quinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, and is substituted with a 3-chloro-2-methylphenyl amino group at the 4-position and an ethyl ester at the carboxylate position. This unique structure contributes to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate can be characterized by its ability to undergo various reactions typical of quinoline derivatives. These include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the synthesis of derivatives with varied biological properties.
  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which may exhibit different biological activities.
  • Electrophilic Aromatic Substitution: The aromatic rings present in the structure can undergo electrophilic substitutions, leading to further functionalization and modification of the compound.

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate has been investigated for its potential antimicrobial properties. Studies suggest that compounds with similar structures often exhibit activity against various bacterial strains and fungi. The presence of both the quinoline moiety and the chloro-substituted aromatic ring may enhance its biological effectiveness, making it a candidate for further pharmacological studies.

Several synthetic routes can be employed to produce Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate:

  • Starting Materials: The synthesis typically begins with commercially available quinoline derivatives and appropriate chloroaniline reagents.
  • Reagents: Common reagents include coupling agents (such as EDC or DCC), solvents (like DMF or DMSO), and bases (such as triethylamine).
  • Procedure:
    • The chloroaniline is reacted with a quinoline derivative under basic conditions to facilitate nucleophilic substitution.
    • The resulting intermediate is then treated with ethyl chloroformate to introduce the ethyl ester functionality.
    • Purification methods such as recrystallization or chromatography are employed to isolate the final product .

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate serves as a versatile building block in organic synthesis, particularly in the development of more complex quinoline derivatives. Its potential applications include:

  • Pharmaceutical Development: As a lead compound in drug discovery for antimicrobial agents.
  • Chemical Research: In studies focusing on structure-activity relationships within quinoline derivatives.
  • Material Science: Potential use in developing novel materials due to its unique chemical properties.

Interaction studies of Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate focus on its binding affinity and activity against specific biological targets. Preliminary research suggests that this compound may interact with bacterial enzymes or receptors involved in microbial resistance mechanisms. Further investigations are necessary to elucidate these interactions and their implications for therapeutic efficacy.

Similar Compounds: Comparison

Several compounds share structural similarities with Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate, each exhibiting unique properties:

Compound NameStructureNotable Features
Ethyl 4-amino-2-methylquinoline-3-carboxylateC13H14N2O2Lacks chloro substitution; potential for different biological activity .
Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylateC20H20N2O3Contains an acetylanilino group; may exhibit different reactivity.
Ethyl 4-chloro-3-ethyl-2-methylquinoline-6-carboxylateC21H22ClN2O2Features an ethyl group; different steric effects on biological activity.

The uniqueness of Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate lies in its specific substitution pattern, which may confer distinct biological properties compared to these related compounds. Further research into these similarities and differences could provide insights into optimizing its use in medicinal chemistry.

XLogP3

5.3

Dates

Last modified: 04-15-2024

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